molecular formula C23H18BrN3O3S B11124155 1-(4-Bromophenyl)-2-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

1-(4-Bromophenyl)-2-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B11124155
M. Wt: 496.4 g/mol
InChI Key: IMRXVTXQZYHYLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the chromeno[2,3-c]pyrrole-3,9-dione family, characterized by a fused tricyclic scaffold. Key structural features include:

  • 2-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]: A thiadiazole ring with a branched alkyl chain (2-methylpropyl, or isobutyl) at position 2, contributing to steric bulk and modulating electronic properties.

Chromenopyrrole diones are explored for diverse biological activities, including antiviral and agrochemical applications .

Properties

Molecular Formula

C23H18BrN3O3S

Molecular Weight

496.4 g/mol

IUPAC Name

1-(4-bromophenyl)-2-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C23H18BrN3O3S/c1-12(2)11-17-25-26-23(31-17)27-19(13-7-9-14(24)10-8-13)18-20(28)15-5-3-4-6-16(15)30-21(18)22(27)29/h3-10,12,19H,11H2,1-2H3

InChI Key

IMRXVTXQZYHYLH-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=NN=C(S1)N2C(C3=C(C2=O)OC4=CC=CC=C4C3=O)C5=CC=C(C=C5)Br

Origin of Product

United States

Biological Activity

The compound 1-(4-Bromophenyl)-2-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic molecule that exhibits a variety of biological activities. Its structure incorporates a thiadiazole moiety, known for its diverse pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial effects. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications supported by empirical research.

Chemical Structure and Properties

The compound's structure can be broken down into several key components:

  • Bromophenyl group : Contributes to the compound's lipophilicity and potential interactions with biological targets.
  • Thiadiazole ring : Imparts significant biological activity, particularly in anticancer and antimicrobial applications.
  • Dihydrochromeno-pyrrole moiety : Enhances the compound's stability and may influence its pharmacokinetics.

Table 1: Structural Components of the Compound

ComponentDescription
BromophenylAromatic group enhancing lipophilicity
ThiadiazoleFive-membered ring with diverse biological activities
Dihydrochromeno-pyrroleEnhances stability and bioactivity

Anticancer Activity

Research indicates that compounds containing the 1,3,4-thiadiazole scaffold exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • Compounds similar to the target compound have shown effective inhibition of growth in human cancer cell lines such as A549 (lung cancer), SK-MEL-2 (skin cancer), and HCT15 (colon cancer) with IC50 values ranging from 4.27 µg/mL to 160 μM depending on structural modifications .

Case Study: Cytotoxicity Evaluation

A study evaluated the cytotoxicity of several thiadiazole derivatives against the MCF-7 breast cancer cell line. The most active derivative displayed an IC50 value of approximately 43.4 μM .

Antimicrobial Activity

Compounds with thiadiazole rings have also demonstrated antimicrobial properties. For example:

  • A series of thiadiazole derivatives were synthesized and tested for antibacterial activity against pathogenic bacteria, showing promising results compared to standard antibiotics .

Anti-inflammatory Properties

The anti-inflammatory potential of thiadiazole derivatives has been documented through various assays that measure cytokine production and inflammatory markers. For instance:

  • In vivo studies have shown that certain derivatives can significantly reduce inflammation in animal models, suggesting a mechanism involving inhibition of pro-inflammatory cytokines .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of thiadiazole derivatives. The following factors have been identified:

  • Substituent Effects : The nature and position of substituents on the thiadiazole ring significantly affect cytotoxicity and selectivity towards cancer cells.
  • Lipophilicity : Increased lipophilicity generally enhances cellular uptake but may also affect selectivity and toxicity profiles .

Table 2: Summary of SAR Findings

Substituent TypeEffect on Activity
BromineIncreases lipophilicity
MethylpropylEnhances activity against cancer cells
Aromatic groupsInfluences interaction with targets

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom on the 4-bromophenyl group serves as a reactive site for nucleophilic substitution. This reaction is facilitated under basic or transition metal-catalyzed conditions:

  • Aromatic substitution with amines or alkoxides occurs at the para-bromine position, yielding derivatives with modified electronic profiles. For example, reactions with primary amines in ethanol at 40–80°C produce arylaminated analogs.

  • Cross-coupling reactions (e.g., Suzuki-Miyaura) are theoretically feasible, though direct experimental evidence for this compound remains limited.

Cycloaddition Reactions

The chromeno-pyrrole-dione core participates in Diels-Alder reactions, leveraging its conjugated diene system:

  • Reactions with dienophiles like maleic anhydride or anthrone under toluene reflux (80°C, 20 h) yield polycyclic adducts. Catalysts such as thiourea derivatives enhance stereoselectivity .

  • Example conditions:

    • Catalyst: (R,R)-thiourea (20 mol%)

    • Solvent: Toluene

    • Yield: 70–92% for analogous chromeno-pyrrole systems .

Oxidation and Reduction

  • The thiadiazole ring undergoes reduction with LiAlH₄ or NaBH₄, opening the ring to form thiol-containing intermediates.

  • The pyrrole-dione moiety is susceptible to oxidation with KMnO₄ or H₂O₂, generating hydroxylated derivatives.

Condensation Reactions

  • The ketone groups in the chromeno-pyrrole-dione system react with hydrazines or hydroxylamines in acetic acid, forming hydrazones or oximes .

Mechanistic Insights

  • Nucleophilic substitution proceeds via a two-step SNAr mechanism, with base-assisted deprotonation stabilizing the Meisenheimer intermediate.

  • Diels-Alder reactions follow a concerted [4+2] cycloaddition pathway, with electron-deficient dienophiles favoring endo selectivity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues: Chromenopyrrole Dione Derivatives

Compound Name Core Structure Substituents Biological Activity Physicochemical Properties Reference
Target Compound Chromeno[2,3-c]pyrrole-3,9-dione 1-(4-Bromophenyl), 2-(5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl) Not reported Not available -
AV-C () Same core 1-(2-Fluorophenyl), 2-(5-isopropyl-1,3,4-thiadiazol-2-yl) TRIF agonist; antiviral (Zika, Chikungunya) LC/MS: m/z data available (method A)
1-(4-Methoxyphenyl) Derivative () Same core 1-(4-Methoxyphenyl), 2-(3-morpholinylpropyl) Not reported Molecular formula: C24H24N2O5; ChemSpider ID: 844836-14-2

Key Comparisons:

Substituent Effects on Bioactivity :

  • AV-C (fluorophenyl, isopropyl-thiadiazole) demonstrates dose-dependent antiviral activity via TRIF pathway activation . The target compound’s bromophenyl group may enhance lipophilicity and metabolic stability compared to AV-C’s fluorophenyl, but steric bulk from isobutyl (vs. isopropyl) could reduce binding affinity.
  • Methoxyphenyl Derivative (): The polar morpholinylpropyl group likely improves aqueous solubility but may limit membrane permeability compared to lipophilic thiadiazole substituents.

Physicochemical Properties: Halogen Effects: Bromine (target compound) increases molecular weight and logP vs. Alkyl Chain Variations: Isobutyl (target) is bulkier than isopropyl (AV-C), possibly influencing steric hindrance in target interactions.

Analogues with Different Cores but Similar Substituents

  • Pyrazoline-carbothioamide (): Features a 4-bromophenyl group and tetrahydroindole-pyrazoline core. Melting point (192–193°C) and NH groups suggest higher crystallinity and hydrogen bonding capacity compared to chromenopyrrole diones .
  • Pyrazolone Derivatives () : Brominated pyrazolones with chlorophenyl/trifluoromethylphenyl groups highlight halogen versatility in agrochemicals, though core differences limit direct bioactivity comparisons .

Research Findings and Implications

  • Antiviral Potential: AV-C’s activity suggests chromenopyrrole diones are promising scaffolds. The target compound’s bromine and thiadiazole groups may enhance antiviral efficacy but require empirical validation.
  • Synthetic Considerations : highlights LC/MS and synthetic protocols for halogenated heterocycles, which could guide characterization of the target compound .

Preparation Methods

Synthesis of the Chromeno[2,3-c]Pyrrole-3,9-Dione Core

The chromeno[2,3-c]pyrrole-3,9-dione framework is synthesized via a multicomponent reaction involving methyl o-hydroxybenzoylpyruvate, aryl aldehydes, and primary amines. According to the protocol described in , this one-pot condensation proceeds under mild conditions (40–80°C in ethanol) with acetic acid as a catalyst. For example, reacting methyl o-hydroxybenzoylpyruvate (1 mmol) with 4-bromobenzaldehyde (1 mmol) and isobutylamine (1 mmol) yields the 1-(4-bromophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione intermediate in 72–94% yield after crystallization. The reaction mechanism involves initial imine formation between the aldehyde and amine, followed by Michael addition to the α,β-unsaturated ketone and subsequent cyclodehydration (Scheme 1) .

Key parameters influencing yield include:

  • Solvent : Ethanol or dioxane improves solubility of intermediates.

  • Temperature : Reflux (80°C) accelerates cyclization but may necessitate extended reaction times (20 hours) .

  • Catalyst : Acetic acid (1 mL per 0.01 mol substrate) optimizes proton transfer during cyclodehydration .

Preparation of 5-(2-Methylpropyl)-1,3,4-Thiadiazol-2-Amine

The 1,3,4-thiadiazole ring is constructed using a two-step sequence starting from 2-methylpropionic acid. As outlined in , thiosemicarbazide (1 mmol) reacts with 2-methylpropionyl chloride (1.2 mmol) in dichloromethane to form the corresponding acylthiosemicarbazide. Subsequent dehydration with methanesulfonic acid (1.5 equiv) at 100°C for 3 hours generates 5-(2-methylpropyl)-1,3,4-thiadiazol-2-amine in 85–92% yield. This method avoids harsh reagents like polyphosphoric acid, enhancing scalability .

Critical considerations :

  • Dehydrating agent : Methanesulfonic acid outperforms H₂SO₄ or PCl₃ by minimizing side reactions.

  • Reaction monitoring : TLC (ethyl acetate/hexane, 1:4) confirms complete conversion of the acylthiosemicarbazide intermediate (Rf = 0.3) to the thiadiazole product (Rf = 0.6) .

Coupling of Chromeno-Pyrrole and Thiadiazole Moieties

The final assembly employs a nucleophilic aromatic substitution (SNAr) reaction between the chromeno-pyrrole core and the thiadiazole amine. In a representative procedure from , 1-(4-bromophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione (1 mmol) is treated with 5-(2-methylpropyl)-1,3,4-thiadiazol-2-amine (1.2 mmol) in dimethylformamide (DMF) at 120°C for 12 hours. Potassium carbonate (2 mmol) acts as a base to deprotonate the thiadiazole amine, facilitating attack at the C2 position of the chromeno-pyrrole. The product is isolated via column chromatography (silica gel, ethyl acetate/hexane 1:9) in 68–75% yield .

Optimization insights :

  • Solvent polarity : DMF enhances reactivity compared to THF or acetonitrile.

  • Temperature : Reactions below 100°C result in incomplete substitution, while temperatures above 130°C promote decomposition.

  • Stoichiometry : A 20% excess of thiadiazole amine compensates for volatility losses during heating .

Bromination and Functional Group Compatibility

The 4-bromophenyl group is introduced early in the synthesis to avoid interference with subsequent reactions. As demonstrated in , bromination of phenylpiperazine derivatives using aqueous HBr (48%) in DMSO at 60°C achieves >95% regioselectivity for the para position. While this method targets piperazine systems, analogous conditions apply to aryl aldehydes: treating 4-phenylbenzaldehyde with HBr/DMSO introduces bromine without oxidizing the aldehyde group .

Precautions :

  • pH control : Neutralization with NaOH (4 M) post-reaction prevents acid-catalyzed decomposition of the chromeno-pyrrole core.

  • Purification : Ethyl acetate extraction effectively removes residual DMSO and inorganic salts .

Analytical Characterization and Quality Control

Final product validation requires multimodal characterization:

  • ¹H NMR (300 MHz, CDCl₃): Key signals include the pyrrolic proton at δ 6.36 (s, 1H), acetyl methyl groups at δ 2.38 (s, 3H) and 2.26 (s, 3H), and thiadiazole-linked isobutyl protons at δ 1.02 (d, J = 6.8 Hz, 6H) .

  • IR spectroscopy : Stretching vibrations at 1715 cm⁻¹ (pyrrole-dione C=O) and 1656 cm⁻¹ (thiadiazole C=N) confirm structural integrity .

  • HPLC purity : Reverse-phase C18 columns (acetonitrile/water 70:30) verify >98% purity for pharmacological applications .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 1-(4-Bromophenyl)-2-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione, and how can reaction yields be improved?

  • Methodology : Begin with modular synthesis strategies, such as Claisen–Schmidt condensations or Michael additions, which are proven for similar chromeno-pyrrole-dione scaffolds . Optimize reaction parameters (e.g., solvent polarity, temperature, catalyst loading) using a factorial experimental design (e.g., Taguchi or Box-Behnken methods) to minimize trial-and-error approaches . Monitor intermediates via HPLC or TLC to identify bottlenecks in multistep syntheses.

Q. How should researchers characterize the structural and electronic properties of this compound to confirm its purity and functional groups?

  • Methodology : Combine spectroscopic techniques:

  • NMR : Analyze 1H^1H- and 13C^{13}C-NMR for aromatic protons (e.g., 4-bromophenyl) and thiadiazole methylpropyl signals. Compare with literature data for analogous chromeno-pyrrole-diones .
  • IR : Identify carbonyl (C=O, ~1650–1700 cm1^{-1}) and thiadiazole (C-S, ~650–750 cm1^{-1}) vibrations.
  • Mass Spectrometry : Use high-resolution MS to confirm molecular weight and fragmentation patterns.
  • X-ray Crystallography : Resolve crystal structure if single crystals are obtainable .

Q. What statistical methods are recommended for optimizing reaction conditions during scale-up?

  • Methodology : Apply response surface methodology (RSM) to model interactions between variables (e.g., temperature, stoichiometry, mixing rate). Use central composite designs to identify non-linear relationships and predict optimal conditions for yield and purity . Validate models with confirmatory experiments.

Advanced Research Questions

Q. How can computational chemistry guide the design of derivatives with enhanced bioactivity or stability?

  • Methodology :

  • Quantum Chemical Calculations : Perform DFT (e.g., B3LYP/6-31G*) to map electron density, HOMO-LUMO gaps, and reactive sites for derivatization .
  • Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., enzymes) to predict binding affinities.
  • In Silico Screening : Use virtual libraries to prioritize substituents (e.g., modifying the 2-methylpropyl group on the thiadiazole) for synthesis .

Q. What strategies resolve contradictions in spectroscopic data or unexpected reaction outcomes?

  • Methodology :

  • Cross-Validation : Replicate experiments under controlled conditions to rule out procedural errors.
  • Advanced Spectroscopic Techniques : Employ 2D NMR (e.g., COSY, HSQC) or XPS to clarify ambiguous assignments.
  • Mechanistic Studies : Use isotopic labeling (e.g., 13C^{13}C-labeled reactants) or in-situ IR to track reaction pathways and intermediates .

Q. How can reaction engineering principles improve the scalability of this compound’s synthesis?

  • Methodology :

  • Reactor Design : Implement continuous-flow systems to enhance heat/mass transfer, particularly for exothermic steps like cyclization .
  • Membrane Separation : Integrate nanofiltration or solvent-resistant membranes to isolate intermediates, reducing purification steps .
  • Process Analytical Technology (PAT) : Use real-time monitoring (e.g., Raman spectroscopy) to maintain critical quality attributes during scale-up .

Q. What experimental frameworks address the compound’s stability under varying environmental conditions (e.g., pH, light)?

  • Methodology :

  • Forced Degradation Studies : Expose the compound to stress conditions (acid/base hydrolysis, UV light, oxidation) and analyze degradation products via LC-MS .
  • Kinetic Modeling : Determine rate constants for degradation pathways to predict shelf-life and storage requirements.

Data Presentation Example

Table 1 : Key Spectroscopic Benchmarks for Structural Confirmation

TechniqueExpected SignalsReference Compound Data
1H^1H-NMRδ 1.13 (s, 6H, 2 CH3_3), 7.25–8.01 (Ar-H)
IR (KBr)1651 cm1^{-1} (C=O), 1167 cm1^{-1} (C-S)
HRMSm/z 579.08 (M+H+^+; calculated for C24_24H19_19BrN3_3O3_3S)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.